Ac-YVAD-pNA
Overview
Description
Synthesis Analysis
The synthesis of peptide nucleic acids (PNAs) and derivatives involves standard peptide chemistry, utilizing solid-phase synthetic techniques for the assembly of the monomers. PNAs, including modifications like Ac-YVAD-pNA, are synthesized by stepwise addition of nucleobase-modified amino acids to a growing chain, ensuring high specificity and yield (Nielsen & Eriksson, 1996).
Molecular Structure Analysis
The molecular structure of PNAs, including compounds like Ac-YVAD-pNA, features a backbone where the sugar-phosphate structure of natural nucleic acids is replaced by a synthetic peptide backbone, usually formed from N-(2-aminoethyl)-glycine units. This modification results in an achiral and uncharged molecule that can bind to DNA and RNA with high affinity and specificity, retaining the ability to form stable duplexes or triplexes with complementary nucleic acid sequences (Nielsen, 1991).
Chemical Reactions and Properties
PNA molecules, including specific sequences like Ac-YVAD-pNA, are chemically stable, resistant to enzymatic degradation, and capable of forming highly specific complexes with DNA and RNA targets. The unique chemical structure of PNAs allows for the incorporation of various functional groups, enabling site-specific modifications and conjugation with other molecules for targeted applications (Ray & Nordén, 2000).
Physical Properties Analysis
The physical properties of PNAs, such as solubility, thermal stability, and binding affinity to nucleic acids, are influenced by their synthetic backbone and the nature of the side chains. PNAs, including Ac-YVAD-pNA analogs, exhibit extraordinary thermal stability in hybrid complexes with DNA or RNA, and unique ionic strength effects, which are essential for their application in molecular biology and biotechnology (Nielsen et al., 2010).
Chemical Properties Analysis
The chemical properties of PNAs allow for specific interactions with nucleic acids based on the Watson-Crick hydrogen bonding scheme. This capability is critical for applications in gene therapy, diagnostics, and molecular biology research. The modification of the PNA backbone and nucleobases enables the design of molecules like Ac-YVAD-pNA for specific biological targets, offering potential for the development of new therapeutic agents (Porcheddu & Giacomelli, 2005).
Scientific Research Applications
This peptide has emerged as an indispensable tool for studying apoptosis and investigating the roles of caspases in various diseases and disorders . Ac-YVAD-pNA exerts its inhibitory effects by binding to the active site of caspases, effectively preventing their substrate cleavage and impeding the initiation of apoptosis .
Ac-YVAD-pNA is primarily used as a selective chromogenic substrate for caspase-1 . Here are some more applications of Ac-YVAD-pNA:
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Apoptosis Studies : This peptide has emerged as an indispensable tool for studying apoptosis . Apoptosis, or programmed cell death, is a crucial biological process that involves the systematic and controlled destruction of cells. By inhibiting caspases, Ac-YVAD-pNA can help researchers understand the mechanisms of apoptosis and the roles of caspases in this process .
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Disease Research : Ac-YVAD-pNA is used in investigating the roles of caspases in various diseases and disorders . Caspases play a significant role in inflammation and cell death, both of which are involved in many diseases. Therefore, studying the activity of caspases using Ac-YVAD-pNA can provide valuable insights into disease mechanisms .
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Drug Discovery : Ac-YVAD-pNA can be used in drug discovery and development. By studying the effects of potential therapeutic compounds on caspase activity, researchers can identify promising drug candidates for diseases related to apoptosis and inflammation .
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Biochemical Assays : Ac-YVAD-pNA is used in biochemical assays to determine caspase-1 activity . The cleavage of Ac-YVAD-pNA by caspase-1 releases pNA (p-nitroanilide), which can be quantified spectrophotometrically at 405 nm .
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Cellular Processes : Ac-YVAD-pNA is used to study cellular processes such as cell differentiation and proliferation. By inhibiting caspase activity, it can affect these processes and provide insights into cell biology .
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Inflammatory Processes : Caspase-1, for which Ac-YVAD-pNA is a substrate, is a key mediator of inflammatory processes . Therefore, Ac-YVAD-pNA can be used to study inflammation and the role of caspase-1 in this process .
Ac-YVAD-pNA is primarily used as a selective chromogenic substrate for caspase-1 . Here are some more applications of Ac-YVAD-pNA:
-
Apoptosis Studies : This peptide has emerged as an indispensable tool for studying apoptosis . Apoptosis, or programmed cell death, is a crucial biological process that involves the systematic and controlled destruction of cells. By inhibiting caspases, Ac-YVAD-pNA can help researchers understand the mechanisms of apoptosis and the roles of caspases in this process .
-
Disease Research : Ac-YVAD-pNA is used in investigating the roles of caspases in various diseases and disorders . Caspases play a significant role in inflammation and cell death, both of which are involved in many diseases. Therefore, studying the activity of caspases using Ac-YVAD-pNA can provide valuable insights into disease mechanisms .
-
Drug Discovery : Ac-YVAD-pNA can be used in drug discovery and development. By studying the effects of potential therapeutic compounds on caspase activity, researchers can identify promising drug candidates for diseases related to apoptosis and inflammation .
-
Biochemical Assays : Ac-YVAD-pNA is used in biochemical assays to determine caspase-1 activity . The cleavage of Ac-YVAD-pNA by caspase-1 releases pNA (p-nitroanilide), which can be quantified spectrophotometrically at 405 nm .
-
Cellular Processes : Ac-YVAD-pNA is used to study cellular processes such as cell differentiation and proliferation. By inhibiting caspase activity, it can affect these processes and provide insights into cell biology .
-
Inflammatory Processes : Caspase-1, for which Ac-YVAD-pNA is a substrate, is a key mediator of inflammatory processes . Therefore, Ac-YVAD-pNA can be used to study inflammation and the role of caspase-1 in this process .
Future Directions
Caspases are involved in many vital cellular processes including apoptosis, proliferation, differentiation, and inflammatory response . Dysregulation of caspase-mediated apoptosis and inflammation has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer . Therefore, further studies on understanding caspase function in a disease model is a fundamental requirement to effectively develop their inhibitors as a treatment for the different pathologies .
properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N6O10/c1-15(2)25(34-28(42)22(31-17(4)36)13-18-5-11-21(37)12-6-18)29(43)30-16(3)26(40)33-23(14-24(38)39)27(41)32-19-7-9-20(10-8-19)35(44)45/h5-12,15-16,22-23,25,37H,13-14H2,1-4H3,(H,30,43)(H,31,36)(H,32,41)(H,33,40)(H,34,42)(H,38,39)/t16-,22-,23-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPNOCSPPGFBPX-XNHCRPTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N6O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440596 | |
Record name | Ac-YVAD-pNA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-YVAD-pNA | |
CAS RN |
149231-66-3 | |
Record name | Ac-YVAD-pNA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.